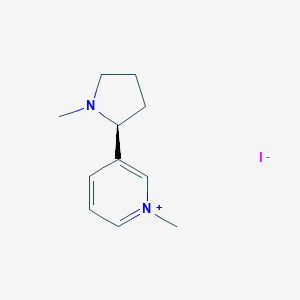

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” is C11H17IN2 . The molecular weight is 304.17 g/mol . The InChI is InChI=1S/C11H17N2.HI/c1-12-7-3-5-10 (9-12)11-6-4-8-13 (11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 . The Canonical SMILES is CN1CCCC1C2=C [N+] (=CC=C2)C. [I-] and the Isomeric SMILES is CN1CCC [C@H]1C2=C [N+] (=CC=C2)C. [I-] .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” include a molecular weight of 304.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 304.04365 g/mol and the Monoisotopic Mass is also 304.04365 g/mol . The Topological Polar Surface Area is 7.1 Ų .

Applications De Recherche Scientifique

Nonlinear Optical Properties

Research has demonstrated that pyridinium derivatives, such as N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide, exhibit strong nonlinear optical absorption (NOA) properties. These compounds, when in a solution state, have shown significant saturated absorption under certain conditions, indicating their potential in optical applications (Xu et al., 2008).

Crystal Structure Analysis

Studies on the crystal structure of various pyridinium salts, including 1-methyl-4-{[(1E,3E)-4-phenylbuta-1,3-dienyl]}pyridinium cations, have revealed interesting structural features. These include slight twists in the cation structures and specific interactions within the crystal matrix, such as weak C—H⋯I and C—H⋯O interactions, which contribute to the formation of a two-dimensional network (Fun et al., 2010).

Organic-Inorganic Hybrid Crystals

Pyridinium derivatives have been used to create organic-inorganic hybrid crystals. For example, 1-methyl-4-carbamoylpyridinium iodide has been combined with cadmium iodide to form unique structures with one-dimensional tetrahedral chains, highlighting their potential in material science (Kosuge et al., 2002).

Isomerisation Studies

The isomerisation process of specific pyridinium salts has been explored, revealing low barriers to irreversible isomerisation. This understanding is vital in the context of chemical synthesis and reaction dynamics (Sin et al., 1997).

Halogen Bonding in Crystal Engineering

Pyridinium salts like N-methyl-3,5-dibromopyridinium iodide have been studied for their unique halogen bonding characteristics in crystal matrices. Such studies contribute to the broader field of crystal engineering and molecular design (Logothetis et al., 2004).

Nonlinear Optical Materials

Pyridinium-metal iodide complexes have shown potential in the development of nonlinear optical materials. The synthesis and characterization of these complexes pave the way for advanced materials with potential applications in optoelectronics (Glavcheva et al., 2004).

Mécanisme D'action

Target of Action

(S)-1-Methylnicotinium Iodide, also known as Nicotine Monomethiodide , is a metabolite of Nicotine . Its primary targets are the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system by transmitting signals in the brain and other areas.

Mode of Action

The compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This binding stimulates the neurons and ultimately blocks synaptic transmission . The compound’s interaction with its targets leads to a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

Nicotine is known to influence the cholinergic system and impact various neurotransmitters, including dopamine, norepinephrine, and serotonin .

Pharmacokinetics

It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of (S)-1-Methylnicotinium Iodide’s action are likely to be similar to those of nicotine, given their structural similarity. Nicotine’s effects include stimulation of neurons, blocking of synaptic transmission , and potential impacts on mood, memory, and cognition due to its effects on various neurotransmitters .

Propriétés

IUPAC Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGPCQOMOCCFX-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944031 | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21446-46-8 | |

| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)